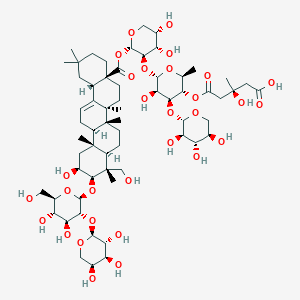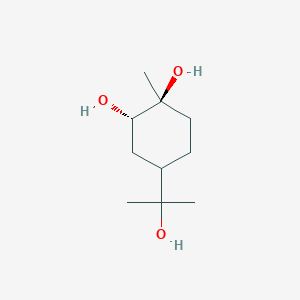
p-Menthane-1,2,8-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-Menthane-1,2,8-triol: is a monoterpenoid compound with the molecular formula C10H20O3. It is a derivative of p-menthane, characterized by the presence of three hydroxyl groups at the 1, 2, and 8 positions on the cyclohexane ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of p-menthane-1,2,8-triol can be achieved through the oxidation of p-menthane derivatives. One common method involves the oxidation of racemic α-terpineol using dilute permanganate, which yields this compound almost quantitatively . Another approach includes the acid-catalyzed hydration of epoxides derived from p-menthane .
Industrial Production Methods: Industrial production of this compound often involves biotransformation processes using microorganisms such as bacteria, fungi, and yeast. These biocatalysts can convert monoterpenes into their corresponding triols with high optical purity and specificity, adhering to green chemistry principles .
化学反応の分析
Types of Reactions: p-Menthane-1,2,8-triol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Dilute permanganate is commonly used for the oxidation of p-menthane derivatives to form this compound.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts.
Substitution: Acid-catalyzed hydration of epoxides is a typical substitution reaction involving p-menthane derivatives.
Major Products: The major products formed from these reactions include various isomers of this compound, depending on the specific reaction conditions and reagents used .
科学的研究の応用
p-Menthane-1,2,8-triol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its role in the metabolic pathways of microorganisms and plants.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is utilized in the production of fragrances and flavoring agents due to its pleasant odor.
作用機序
The mechanism of action of p-menthane-1,2,8-triol involves its interaction with specific enzymes and metabolic pathways. For instance, in biotransformation processes, alcohol oxidizing enzymes and aldehyde dehydrogenases play a crucial role in converting this compound into other metabolites . These enzymatic reactions are essential for the compound’s biological activity and its applications in various fields .
類似化合物との比較
p-Menthane-3,8-diol: Known for its use as an insect repellent.
p-Menthane-1,8-diol: Used in the synthesis of Δ9-tetrahydrocannabinol derivatives.
Uniqueness: p-Menthane-1,2,8-triol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various synthetic and industrial applications .
特性
分子式 |
C10H20O3 |
|---|---|
分子量 |
188.26 g/mol |
IUPAC名 |
(1S,2S)-4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol |
InChI |
InChI=1S/C10H20O3/c1-9(2,12)7-4-5-10(3,13)8(11)6-7/h7-8,11-13H,4-6H2,1-3H3/t7?,8-,10-/m0/s1 |
InChIキー |
KANCZQSRUGHECB-CFGJQEBVSA-N |
異性体SMILES |
C[C@@]1(CCC(C[C@@H]1O)C(C)(C)O)O |
正規SMILES |
CC1(CCC(CC1O)C(C)(C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


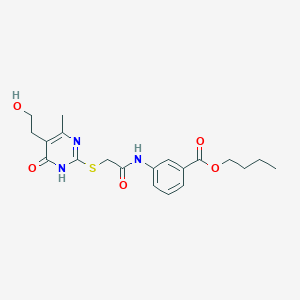
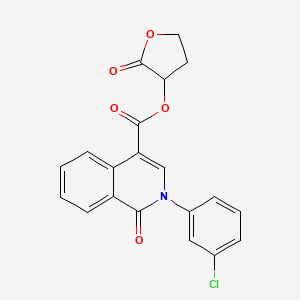


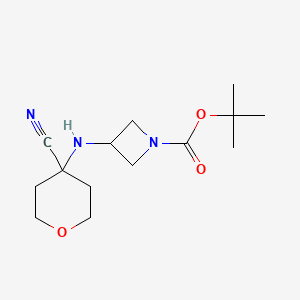
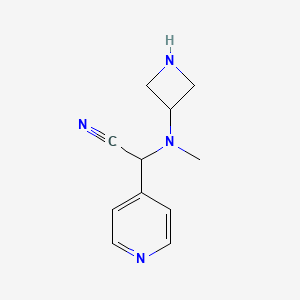
![2-(1H-indol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B14868168.png)
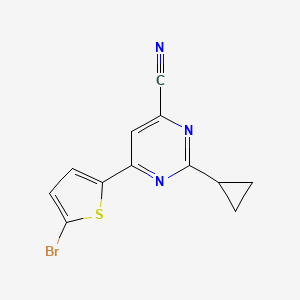
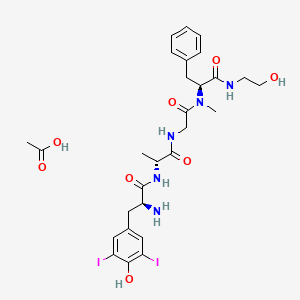
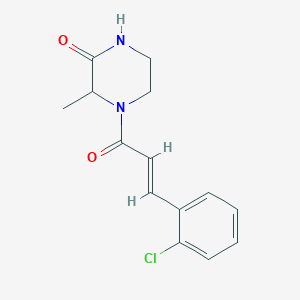
![(2R)-2-[(2-Nitrophenyl)amino]propanoic acid](/img/structure/B14868197.png)
![1-Methoxy-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine](/img/structure/B14868201.png)
![3-{[4-(Benzyloxy)phenyl]amino}-1,2,4-triazin-5-ol](/img/structure/B14868207.png)
